molecular formula C12H19Cl2FN2 B2536078 (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride CAS No. 1286208-17-0

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride

Cat. No.: B2536078
CAS No.: 1286208-17-0
M. Wt: 281.2
InChI Key: DXDPQVCXHZEWGP-LTCKWSDVSA-N
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Description

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which is further modified by the addition of an amine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-piperidine-3-amine and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and the purification steps are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.

    Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(4-chlorobenzyl)piperidin-3-aminedihydrochloride
  • (S)-N-(3-methylbenzyl)piperidin-3-aminedihydrochloride
  • (S)-N-(3-bromobenzyl)piperidin-3-aminedihydrochloride

Uniqueness

(S)-N-(3-fluorobenzyl)piperidin-3-aminedihydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-N-[(3-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPQVCXHZEWGP-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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